1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is linked to a pyridine ring substituted with a fluorophenyl group.
Preparation Methods
The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Similar core structure but lacks the pyridine and fluorophenyl groups.
Pyrrolizines: Contain a fused ring system with different biological activities.
Properties
CAS No. |
918146-29-9 |
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Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2 |
InChI Key |
BMCCTPCFPIRPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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